![molecular formula C9H12BrNO2 B6293508 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine CAS No. 2379322-77-5](/img/structure/B6293508.png)
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine
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Overview
Description
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2379322-77-5 . It has a molecular weight of 246.1 . It is available in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is1S/C9H12BrNO2/c1-3-13-9-4-7 (6-12-2)8 (10)5-11-9/h4-5H,3,6H2,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 246.1 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis
“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” is used in various chemical synthesis processes . It is a versatile reagent that can participate in a variety of reactions due to its unique structure. The presence of the bromine atom makes it a good candidate for cross-coupling reactions .
Suzuki-Miyaura Coupling
This compound is particularly useful in Suzuki-Miyaura (SM) coupling reactions . SM coupling is a popular method for forming carbon-carbon bonds, and the use of organoboron reagents like “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” has made this process more efficient and environmentally friendly .
Material Science
In the field of material science, “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used as a building block in the synthesis of complex materials . Its unique structure allows it to form stable bonds with a variety of other compounds, making it a valuable tool in the creation of new materials .
Chromatography
“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can also be used in chromatography, a method used to separate mixtures . Its unique chemical properties can help improve the efficiency and accuracy of chromatographic separation .
Analytical Chemistry
In analytical chemistry, “5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used as a standard or reagent in various analytical methods . Its well-defined structure and properties make it an excellent choice for this purpose .
Drug Synthesis
“5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine” can be used in the synthesis of drugs . Its unique structure can be incorporated into a variety of drug molecules, potentially improving their efficacy and safety .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds and the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of a wide range of functional groups . The stability of organoboron compounds can be a challenge, particularly in the presence of air and moisture .
properties
IUPAC Name |
5-bromo-2-ethoxy-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-13-9-4-7(6-12-2)8(10)5-11-9/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPEOHEKXESSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine |
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